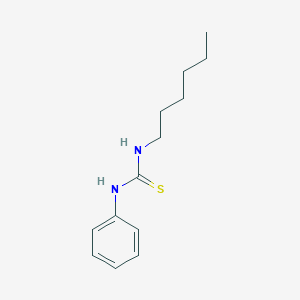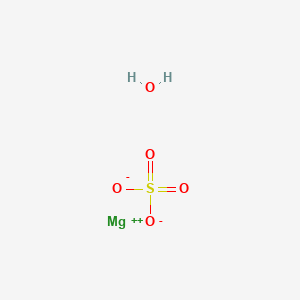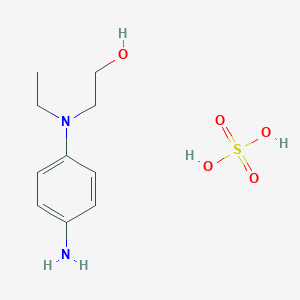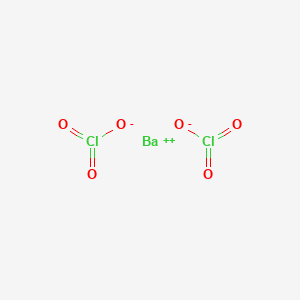
Benzene, (1-methylpentadecyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (1-methylpentadecyl)- is a chemical compound that belongs to the family of alkylbenzenes. It is commonly used as a solvent in various industrial processes, including the production of rubber, plastics, and resins. This chemical compound is also used as a starting material for the synthesis of other organic compounds.
Wirkmechanismus
Benzene, (1-methylpentadecyl)- exerts its biological effects through its interaction with various molecular targets in the body. It has been shown to interact with the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of various genes involved in the metabolism and detoxification of xenobiotics. Moreover, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and toxins in the liver.
Biochemische Und Physiologische Effekte
Benzene, (1-methylpentadecyl)- has been shown to exhibit various biochemical and physiological effects in different experimental models. It has been shown to induce oxidative stress and inflammation in various cell types, including liver and lung cells. Moreover, it has been shown to alter the expression of various genes involved in the regulation of cell cycle and apoptosis, leading to cell death and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
Benzene, (1-methylpentadecyl)- has several advantages as a solvent for lab experiments. It has a high boiling point and low vapor pressure, making it suitable for high-temperature reactions and distillations. Moreover, it has a low toxicity and is relatively inert, making it safe to handle in the laboratory. However, it has some limitations, including its low solubility in water and its potential to form explosive peroxides upon exposure to air.
Zukünftige Richtungen
There are several future directions for the research on Benzene, (1-methylpentadecyl)-. One area of interest is the study of its potential applications as a solvent for the extraction and purification of natural products and pharmaceuticals. Moreover, there is a need for further research on its mechanism of action and its effects on different molecular targets in the body. Additionally, the development of new synthetic methods for the production of Benzene, (1-methylpentadecyl)- and its derivatives may lead to the discovery of new compounds with potential applications in various scientific research fields.
Conclusion:
In conclusion, Benzene, (1-methylpentadecyl)- is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. It is commonly used as a solvent in various industrial processes and has been shown to exhibit various biochemical and physiological effects in different experimental models. Further research is needed to explore its potential applications and to understand its mechanism of action and effects on different molecular targets in the body.
Synthesemethoden
Benzene, (1-methylpentadecyl)- can be synthesized by the reaction of 1-pentadecene with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction takes place through Friedel-Crafts alkylation mechanism, which involves the electrophilic substitution of benzene with the alkyl group of 1-pentadecene.
Wissenschaftliche Forschungsanwendungen
Benzene, (1-methylpentadecyl)- has been extensively studied for its potential applications in various scientific research fields. It has been used as a model compound for the study of the physicochemical properties of alkylbenzenes and their behavior in different environmental conditions. Moreover, it has been used as a solvent in the extraction and purification of various organic compounds, including natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
13419-16-4 |
|---|---|
Produktname |
Benzene, (1-methylpentadecyl)- |
Molekularformel |
C22H38 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
hexadecan-2-ylbenzene |
InChI |
InChI=1S/C22H38/c1-3-4-5-6-7-8-9-10-11-12-13-15-18-21(2)22-19-16-14-17-20-22/h14,16-17,19-21H,3-13,15,18H2,1-2H3 |
InChI-Schlüssel |
ZUXDORPHXZKYTN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C)C1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



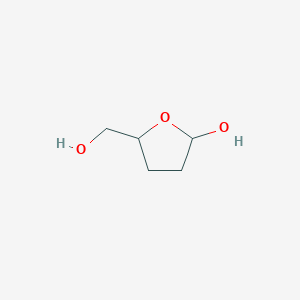
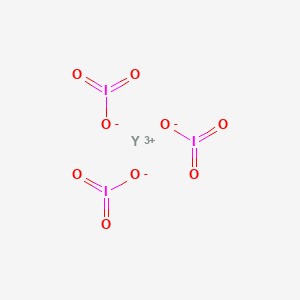
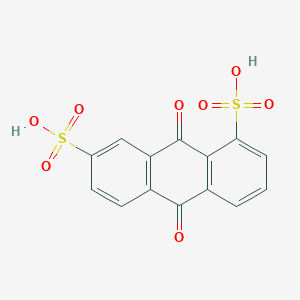
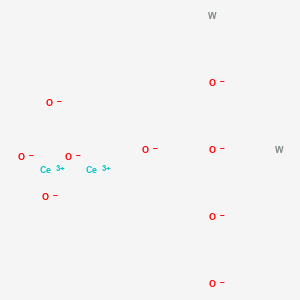
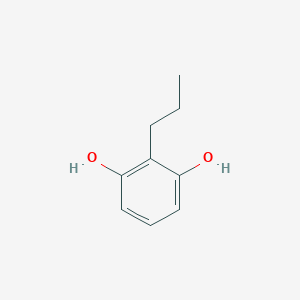
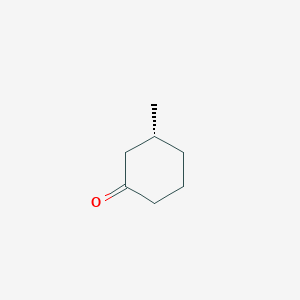
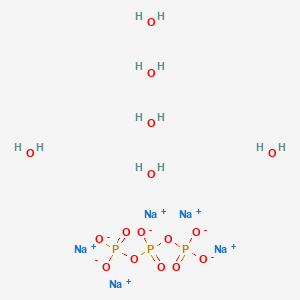
![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)
![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)
